4-Fluoro-2-methyl-1-(trichloromethoxy)benzene 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1404194-67-7
VCID: VC2712666
InChI: InChI=1S/C8H6Cl3FO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,1H3
SMILES: CC1=C(C=CC(=C1)F)OC(Cl)(Cl)Cl
Molecular Formula: C8H6Cl3FO
Molecular Weight: 243.5 g/mol

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene

CAS No.: 1404194-67-7

Cat. No.: VC2712666

Molecular Formula: C8H6Cl3FO

Molecular Weight: 243.5 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene - 1404194-67-7

Specification

CAS No. 1404194-67-7
Molecular Formula C8H6Cl3FO
Molecular Weight 243.5 g/mol
IUPAC Name 4-fluoro-2-methyl-1-(trichloromethoxy)benzene
Standard InChI InChI=1S/C8H6Cl3FO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,1H3
Standard InChI Key BLCGTYRUYZWMJW-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)OC(Cl)(Cl)Cl
Canonical SMILES CC1=C(C=CC(=C1)F)OC(Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene is a halogenated organic compound characterized by a benzene ring substituted with three distinct functional groups: a fluorine atom at the 4-position, a methyl group at the 2-position, and a trichloromethoxy group at the 1-position. This unique combination of substituents contributes to its specific chemical behavior and potential applications in various research fields.

Basic Identification

The compound is identified by various chemical descriptors which provide standardized ways to represent its structure and composition:

ParameterValue
CAS Registry Number1404194-67-7
Molecular FormulaC₈H₆Cl₃FO
Molecular Weight243.5 g/mol
IUPAC Name4-fluoro-2-methyl-1-(trichloromethoxy)benzene
PubChem CID71669307
InChIInChI=1S/C8H6Cl3FO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,1H3
InChIKeyBLCGTYRUYZWMJW-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)F)OC(Cl)(Cl)Cl

The compound features a benzene ring as its core structure, with the strategic positioning of its substituents defining its chemical identity and reactivity patterns .

Structural Features

The molecular structure of 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene presents several notable features:

  • The benzene ring serves as the aromatic backbone

  • The trichloromethoxy group (-OC(Cl)₃) at position 1 contains three chlorine atoms attached to a single carbon, which is connected to the benzene ring via an oxygen atom

  • The methyl group (-CH₃) at position 2 contributes to steric effects and electronic properties

  • The fluorine atom at position 4 introduces unique electronic effects and potential reactivity patterns

This particular arrangement of functional groups creates an electron distribution that influences the compound's reactivity, solubility, and other physicochemical properties.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene is essential for its proper handling, storage, and application in research settings.

Physical Properties

Based on computational predictions and related compounds, the following physical properties have been determined:

PropertyValueMethod
Physical StatePresumed liquid at room temperatureBased on structural analogs
Molecular Weight243.5 g/molComputed
XLogP3-AA4.3Computed
Topological Polar Surface Area9.2 ŲComputed
Heavy Atom Count13Computed
Rotatable Bond Count1Computed
Hydrogen Bond Donor Count0Computed
Hydrogen Bond Acceptor Count2Computed
Exact Mass241.946826 DaComputed

The compound's relatively high XLogP3-AA value of 4.3 suggests significant lipophilicity, which would likely result in poor water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and other non-polar solvents .

Chemical Reactivity

The chemical reactivity of 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene is largely influenced by its functional groups:

  • The trichloromethoxy group (-OC(Cl)₃) is susceptible to nucleophilic attack and can undergo hydrolysis under basic conditions

  • The fluorine atom at the para position activates the benzene ring toward nucleophilic aromatic substitution reactions

  • The methyl group can participate in free radical halogenation reactions and may undergo oxidation under appropriate conditions

These reactive sites make the compound potentially valuable as an intermediate in the synthesis of more complex structures for pharmaceutical or agrochemical applications.

Synthesis and Preparation Methods

The synthesis of 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene typically involves multi-step processes that require careful control of reaction conditions to achieve selectivity and high yields.

Related Synthetic Methodologies

Insights into potential synthetic routes can be gained by examining related compounds. For instance, the synthesis of 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene involves:

  • Fluorination using electrophilic fluorinating reagents such as Selectfluor

  • Introduction of the trichloromethoxy group via reaction with trichloromethyl chloroformate in the presence of a suitable base

Similarly, the synthesis of benzotrichloride derivatives (such as 1-Fluoro-4-(trichloromethyl)benzene) typically involves Friedel-Crafts reactions using trichloroacetyl chloride and Lewis acid catalysts like aluminum trichloride, followed by various transformation reactions .

Applications and Research Significance

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene has several potential applications in research and development, particularly in synthetic organic chemistry and pharmaceutical research.

Synthetic Intermediates

The compound can serve as a valuable intermediate in the synthesis of more complex molecules due to its diverse functional groups that allow for selective transformations:

  • The trichloromethoxy group can be converted to other functional groups through various reactions

  • The fluorine atom provides a site for nucleophilic aromatic substitution reactions

  • The methyl group can be functionalized through oxidation or radical-mediated reactions

These transformation possibilities make it a potentially useful building block in the construction of biologically active compounds .

Hazard TypeClassificationSignal Word
Skin irritationCategory 2Warning
Eye irritationCategory 2AWarning
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)Warning

These classifications indicate that the compound can cause skin and eye irritation and may cause respiratory irritation when inhaled .

Precautionary Measures

The following precautionary measures should be observed when handling 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene:

  • Avoid breathing dust/fume/gas/mist/vapors/spray

  • Wash skin thoroughly after handling

  • Use only outdoors or in a well-ventilated area

  • Wear protective gloves/protective clothing/eye protection/face protection

  • If on skin: Wash with plenty of soap and water

  • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing

  • Call a poison center or doctor if you feel unwell

  • Store in a well-ventilated place with container tightly closed

  • Store locked up

  • Dispose of contents/container to an approved waste disposal plant

These precautions align with standard safety protocols for handling halogenated organic compounds with irritant properties.

Structural Comparison with Related Compounds

Understanding 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene in the context of related compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with Fluorinated Benzotrichlorides

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene shares structural similarities with compounds like 1-Fluoro-4-(trichloromethyl)benzene (4-Fluorobenzotrichloride), but with distinct differences:

CompoundStructural FeaturesKey Differences
4-Fluoro-2-methyl-1-(trichloromethoxy)benzeneContains -OC(Cl)₃, -CH₃, and -F groupsHas an oxygen bridge between the benzene ring and trichloromethyl group
1-Fluoro-4-(trichloromethyl)benzeneContains -CCl₃ and -F groupsDirect attachment of -CCl₃ to the benzene ring; lacks methyl group
1-Fluoro-2-(trichloromethyl)benzeneContains -CCl₃ and -F groups in different positionsDifferent substitution pattern; lacks methyl group and oxygen bridge

The presence of the oxygen atom in the trichloromethoxy group of 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene significantly alters its reactivity compared to direct trichloromethyl-substituted compounds .

Comparison with Nitro-Substituted Analogs

Comparing 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene with nitro-substituted analogs reveals interesting structural variations:

CompoundKey FeaturesPotential Reactivity Differences
4-Fluoro-2-methyl-1-(trichloromethoxy)benzeneHas -CH₃ at position 2Less electron-withdrawing at position 2
1-Fluoro-2-nitro-4-(trichloromethoxy)benzeneHas -NO₂ at position 2Stronger electron-withdrawing effect; potentially more reactive toward nucleophiles
4-Bromo-1-fluoro-2-nitrobenzeneHas -Br instead of -OC(Cl)₃Different electronic properties; undergoes different substitution reactions

The substitution pattern significantly influences the electronic distribution within the molecule, affecting its reactivity in various chemical transformations .

Analytical Methods for Identification and Characterization

Proper identification and characterization of 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene require appropriate analytical techniques that can confirm its structure and purity.

Spectroscopic Methods

While specific spectroscopic data for 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene is limited in the available literature, the following analytical techniques would typically be employed for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the methyl protons and aromatic protons

    • ¹³C NMR would confirm the carbon skeleton and substitution pattern

    • ¹⁹F NMR would provide specific information about the fluorine environment

  • Infrared (IR) Spectroscopy:

    • Would show characteristic bands for C-F stretching, C-Cl stretching, and C-O stretching vibrations

  • Mass Spectrometry:

    • Would confirm the molecular weight (m/z 243.5) and fragmentation pattern

    • Characteristic isotope patterns due to the presence of three chlorine atoms

  • High-Performance Liquid Chromatography (HPLC):

    • Would help assess the purity of the compound

These analytical techniques, when used in combination, would provide comprehensive structural confirmation of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator